3-Methoxy-4-(trifluoromethyl)pyridin-2-amine

CAS No.: 1227581-88-5

Cat. No.: VC3422501

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227581-88-5 |

|---|---|

| Molecular Formula | C7H7F3N2O |

| Molecular Weight | 192.14 g/mol |

| IUPAC Name | 3-methoxy-4-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H7F3N2O/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3,(H2,11,12) |

| Standard InChI Key | ULFTZYNIRAGCGQ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CN=C1N)C(F)(F)F |

| Canonical SMILES | COC1=C(C=CN=C1N)C(F)(F)F |

Introduction

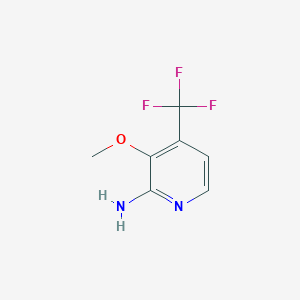

Chemical Structure and Classification

Molecular Structure Analysis

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine belongs to the family of substituted pyridines, specifically pyridin-2-amines. Its structure consists of a pyridine ring with three key functional groups:

-

An amino group (-NH₂) at position 2

-

A methoxy group (-OCH₃) at position 3

-

A trifluoromethyl group (-CF₃) at position 4

The presence of these functional groups creates a molecule with unique electronic and spatial characteristics. The trifluoromethyl group, with its strong electron-withdrawing properties, significantly influences the electron distribution across the pyridine ring, while the methoxy group serves as an electron-donating substituent. This opposing electronic influence creates an interesting polarization pattern within the molecule.

Comparison with Similar Compounds

Several structurally related compounds provide valuable reference points for understanding 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine. The most relevant comparators include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine | C₇H₇F₃N₂O | 192.14 | Target compound |

| 5-Methoxy-4-(trifluoromethyl)pyridin-2-amine | C₇H₇F₃N₂O | 192.14 | Methoxy at position 5 instead of 3 |

| 3-Ethyl-4-(trifluoromethyl)pyridin-2-amine | C₈H₉F₃N₂ | 190.17 | Ethyl group at position 3 instead of methoxy |

| 4-(Difluoromethyl)pyridin-2-amine | C₆H₆F₂N₂ | 144.12 | Difluoromethyl instead of trifluoromethyl; no methoxy group |

Physical and Chemical Properties

Predicted Physical Properties

Based on the structural similarities with documented compounds, the following physical properties can be reasonably predicted for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Weight | 192.14 g/mol | Calculated from molecular formula C₇H₇F₃N₂O |

| Physical State | Solid at room temperature | Based on similar pyridin-2-amine derivatives |

| Solubility | Moderate solubility in polar organic solvents; limited water solubility | Based on functional groups present |

| Melting Point | Approximately 80-120°C | Estimated from similar compounds |

| Boiling Point | >200°C | Estimated from similar compounds |

The presence of the trifluoromethyl group likely increases lipophilicity while decreasing water solubility compared to non-fluorinated analogs. Meanwhile, the amino and methoxy groups provide potential hydrogen bonding sites that may enhance solubility in polar solvents.

Chemical Reactivity Profile

The reactivity of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is governed by its functional groups:

-

The 2-amino group can participate in:

-

Nucleophilic substitution reactions

-

Diazotization reactions

-

Acylation or alkylation at the nitrogen atoms

-

-

The 3-methoxy group can undergo:

-

O-demethylation under appropriate conditions

-

Direction of electrophilic substitution

-

-

The 4-trifluoromethyl group:

-

Provides metabolic stability

-

Creates electron deficiency in the pyridine ring

-

May influence regioselectivity in further reactions

-

These reactive sites make the compound valuable as a potential building block in medicinal chemistry and agrochemical research.

Synthesis Approaches

Regioselective Methoxylation Approach

Starting with 4-(trifluoromethyl)pyridin-2-amine, a regioselective methoxylation at the 3-position could be achieved through:

-

Protection of the amino group

-

Activation of the 3-position

-

Methoxylation

-

Deprotection of the amino group

Synthetic Challenges

The synthesis of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine presents several challenges:

-

Regioselectivity in introducing the methoxy group at the 3-position

-

Managing the electronic effects of the trifluoromethyl group

-

Potential side reactions involving the reactive amino group

-

Purification and isolation of the target compound from structurally similar intermediates

Based on the documented synthesis of related compounds, a yield of approximately 40-60% might be reasonably expected for an optimized synthetic route .

| Feature | Potential Pharmacological Impact |

|---|---|

| Trifluoromethyl group | Enhanced metabolic stability; Increased lipophilicity; Improved blood-brain barrier penetration |

| 2-Amino group | Hydrogen bond donor; Potential interaction with target proteins |

| 3-Methoxy group | Hydrogen bond acceptor; Modulation of electronic properties |

| Pyridine scaffold | Common in many drugs; Good pharmacokinetic properties |

Research and Development Applications

Beyond medicinal chemistry, the compound may find applications in:

-

Chemical biology as a probe or tool compound

-

Material science applications leveraging fluorine chemistry

-

Agrochemical research, where trifluoromethylated heterocycles are commonly employed

Current Research Status and Future Directions

Research Landscape

The limited direct documentation of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine suggests it may be:

-

A novel or emerging compound of research interest

-

A specialized intermediate in proprietary synthesis pathways

-

An understudied isomer of more widely researched compounds

Research on structurally related compounds has demonstrated their utility in pharmaceutical applications, particularly as:

-

Metabolically stable pharmacophores

Future Research Opportunities

Several promising research directions for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine include:

-

Development of optimized synthetic routes with improved regioselectivity and yield

-

Exploration of reactivity patterns and derivatization potential

-

Investigation of biological activities, particularly in comparison with positional isomers

-

Evaluation as a building block in combinatorial chemistry libraries

-

Computational studies to predict protein-ligand interactions and potential therapeutic targets

The documented success of the "five-step and two-pot procedure" for related compounds suggests that similar efficient synthetic approaches could be developed for 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume